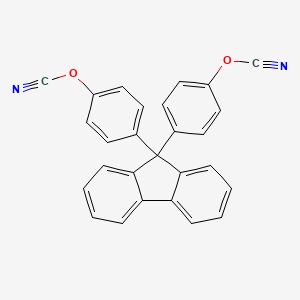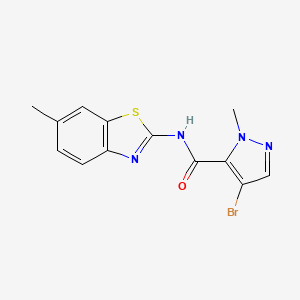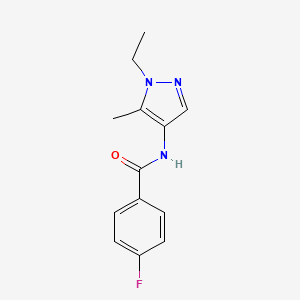![molecular formula C16H13F3N6S B10961372 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961372.png)
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic structure that combines various functional groups. Let’s break it down:
- Pyrazole Ring : The core structure contains a pyrazole ring (1H-pyrazol-3-yl), which is a five-membered aromatic ring with two nitrogen atoms.
- Trifluoromethyl Group : Attached to the pyrazole ring is a trifluoromethyl group (CF₃), known for its electron-withdrawing properties.
- Benzothieno Ring : The compound also features a benzothieno ring system, which consists of a fused benzene and thiophene ring.
- Triazolo Ring : Finally, there’s a triazolo ring (1,2,4-triazolo[1,5-c]pyrimidine) fused to the benzothieno ring.
Preparation Methods
The synthetic routes for this compound can vary, but here are some common methods:
- Monosubstituted Tetrazine Approach : Starting from monosubstituted tetrazine or tetrazine-based fused rings, the compound can be synthesized effectively.
- Reaction Conditions : Specific reaction conditions would depend on the chosen synthetic route, but typical conditions involve heating, reflux, and the use of appropriate catalysts.
- Industrial Production : While industrial-scale production methods may not be widely documented, laboratory-scale synthesis provides valuable insights.
Chemical Reactions Analysis
The compound likely undergoes various reactions:
- Oxidation/Reduction : Due to its functional groups, it could participate in redox reactions.
- Substitution : The trifluoromethyl group may be susceptible to nucleophilic substitution.
- Common Reagents : Reagents like strong acids, bases, and transition metal catalysts may be involved.
- Major Products : These reactions could yield derivatives with altered properties.
Scientific Research Applications
- Chemistry : Investigate its reactivity, stability, and potential as a building block for novel materials.
- Biology : Explore its interactions with biological molecules (e.g., enzymes, receptors).
- Medicine : Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
- Industry : Consider applications in materials science, such as organic electronics or sensors.
Mechanism of Action
- Targets : Identify molecular targets (e.g., proteins, enzymes) affected by the compound.
- Pathways : Understand the signaling pathways modulated by its interactions.
Comparison with Similar Compounds
- Uniqueness : Highlight its distinctive features compared to other heterocyclic compounds.
- Similar Compounds : While I don’t have specific names, explore related structures (e.g., other triazoles, pyrazoles).
Remember, this compound’s multifaceted structure offers exciting possibilities for research and applications across disciplines!
Properties
Molecular Formula |
C16H13F3N6S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C16H13F3N6S/c1-24-11(16(17,18)19)6-9(22-24)13-21-14-12-8-4-2-3-5-10(8)26-15(12)20-7-25(14)23-13/h6-7H,2-5H2,1H3 |
InChI Key |
MUAAZERCFLCOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B10961295.png)

![5-({4-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10961307.png)
![3-[(2Z)-4-(4-iodophenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B10961310.png)
![6-cyclopropyl-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961317.png)

![4-Chloro-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10961329.png)
![2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961335.png)
![[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B10961347.png)
![2-[(2,4-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B10961353.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B10961357.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10961365.png)
